Acalabrutinib - 1420477-60-6

Acalabrutinib

Catalog Number: EVT-253629
CAS Number: 1420477-60-6
Molecular Formula: C26H23N7O2
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acalabrutinib is a member of the class of imidazopyrazines that is imidazo[1,5-a]pyrazine substituted by 4-(pyridin-2-ylcarbamoyl)phenyl, (2S)-1-(but-2-ynoyl)pyrrolidin-2-yl, and amino groups at positions 1, 3 and 8, respectively. It is an irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor that is approved by the FDA for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a secondary carboxamide, a member of benzamides, a member of pyridines, an aromatic amine, a pyrrolidinecarboxamide, an imidazopyrazine, a ynone and a tertiary carboxamide.
To date, acalabrutinib has been used in trials studying the treatment of B-All, myelofibrosis, ovarian cancer, multiple myeloma, and Hodgkin lymphoma, among others. As of October 31, 2017 the FDA approved Astra Zeneca's orally administered Calquence (acalabrutinib, capsules). This Bruton tyrosine kinase (BTK) inhibitor indicated for the treatment of chronic lymphocytic leukemia, small lymphocytic lymphoma, and in adult patients with Mantle cell lymphoma (MCL) who have already received at least one prior therapy. In August 2022, the FDA approved a new tablet formulation of Calquence, enabling the co-administration of this drug with proton pump inhibitors (PPIs). Unlike Calquence capsules, the co-administration of Calquence tablets and PPIs does not have an effect in the pharmacokinetics of acalabrutinib. Also known as ACP-196, acalabrutinib is also considered a second generation BTK inhibitor because it was rationally designed to be more potent and selective than ibrutinib, theoretically expected to demonstrate fewer adverse effects owing to minimized bystander effects on targets other than BTK. Nevertheless, acalabrutinib was approved under the FDA's accelerated approval pathway, which is based upon overall response rate and faciliates earlier approval of medicines that treat serious conditions or/and that fill an unmet medical need based on a surrogate endpoint. Continued approval for acalabrutinib's currently accepted indication may subsequently be contingent upon ongoing verification and description of clinical benefit in confimatory trials. Furthermore, the FDA granted this medication Priority Review and Breakthrough Therapy designations. It also received Orphan Drug designation, which provides incentives to assist and encourage the development of drugs for rare diseases. At this time, more than 35 clinical trials across 40 countries with more than 2500 patients are underway or have been completed with regards to further research into better understanding and expanding the therapeutic uses of acalabrutinib.
Acalabrutinib is a Kinase Inhibitor. The mechanism of action of acalabrutinib is as a Tyrosine Kinase Inhibitor.
Acalabrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of B cell malignancies including refractory mantle cell lymphoma and chronic lymphocytic leukemia. Acalabrutinib has been associated with mild-to-moderate serum enzyme elevations during therapy but has not been linked to instances of idiosyncratic acute liver injury, although it has been associated with cases of reactivation of hepatitis B which can be severe and even fatal.
Acalabrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, acalabrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
See also: Acalabrutinib Maleate (is active moiety of).
Overview

Acalabrutinib is a selective inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma. Its chemical structure is designated as 4-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl-N-(pyridin-2-yl)benzamide. Acalabrutinib has been developed to provide targeted therapy with fewer off-target effects compared to other Bruton's tyrosine kinase inhibitors, making it a valuable option in oncology.

Source and Classification

Acalabrutinib is classified as a small molecule drug and is part of the class of drugs known as kinase inhibitors. It is derived from synthetic processes that involve various chemical reactions to create its active form. The compound is marketed under the trade name Calquence and has gained approval for clinical use in multiple regions, including the United States and Europe.

Synthesis Analysis

Methods and Technical Details

The synthesis of Acalabrutinib involves several key steps:

  1. Starting Materials: The synthesis begins with a bromide compound, which undergoes a Suzuki coupling reaction with an appropriate boronic acid.
  2. Deprotection: The pyrrolidine moiety is then deprotected to yield an intermediate compound.
  3. Final Coupling: This intermediate is coupled with 2-butynoic acid using coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-j]pyridinium 3-oxide hexafluorophosphate to produce Acalabrutinib.

Recent advancements have improved the yield of this synthesis process by eliminating the need for extensive chromatographic purification, allowing for high-purity production suitable for industrial applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of Acalabrutinib can be represented as follows:

C21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}

This structure consists of multiple functional groups, including an imidazo-pyrazine core and a pyrrolidine ring, which are crucial for its biological activity. The compound's molecular weight is approximately 365.44 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Acalabrutinib undergoes various chemical reactions during its synthesis:

  1. Suzuki Coupling: This reaction forms carbon-carbon bonds between the bromide substrate and boronic acid.
  2. Amide Formation: The final step involves amide bond formation between the deprotected intermediate and 2-butynoic acid, facilitated by coupling reagents that activate the carboxylic acid for reaction with the amine.

These reactions are optimized to ensure high yields and minimal by-product formation, making them suitable for large-scale production .

Mechanism of Action

Process and Data

Acalabrutinib exerts its therapeutic effects through selective inhibition of Bruton's tyrosine kinase. This enzyme plays a critical role in B-cell receptor signaling pathways, which are essential for B-cell proliferation and survival. By covalently binding to cysteine residue Cys481 in the active site of Bruton's tyrosine kinase, Acalabrutinib effectively inhibits its activity:

  1. Inhibition of B-cell Activation: This leads to reduced phosphorylation of downstream signaling molecules involved in cell survival.
  2. Impact on Tumor Growth: Inhibition results in decreased proliferation of malignant B-cells, contributing to tumor regression in treated patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acalabrutinib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal storage conditions but should be protected from light.
  • Melting Point: The melting point of Acalabrutinib is reported to be around 170–175 °C.

These properties are essential for formulating the drug for clinical use .

Applications

Scientific Uses

Acalabrutinib is primarily used in clinical settings for treating hematological cancers such as:

  • Chronic Lymphocytic Leukemia: It has shown efficacy in reducing disease progression.
  • Small Lymphocytic Lymphoma: Used as a targeted therapy option.

Ongoing clinical trials continue to explore its effectiveness against other malignancies, highlighting its potential as a versatile therapeutic agent in oncology .

Properties

CAS Number

1420477-60-6

Product Name

Acalabrutinib

IUPAC Name

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Molecular Formula

C26H23N7O2

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1

InChI Key

WDENQIQQYWYTPO-IBGZPJMESA-N

SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Solubility

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6

Synonyms

Acalabrutinib; 1420477-60-6; ACP-196; ACP196; ACP 196 Calquence; (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Isomeric SMILES

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.